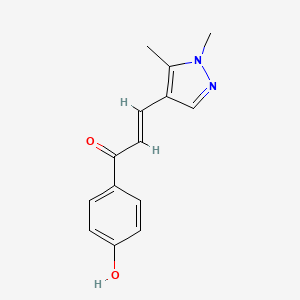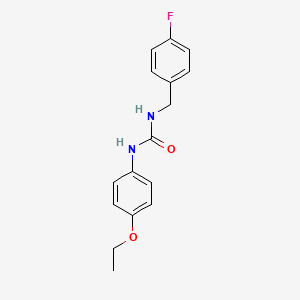![molecular formula C12H10N4O2 B5369869 5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5369869.png)
5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, commonly known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPTP is a heterocyclic compound that has a pyrimidine ring fused with a triazole ring and a phenyl group attached to it.
Mecanismo De Acción
MPTP's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MPTP has been shown to inhibit the activity of protein kinase B (Akt) and induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis. In inflammation, MPTP has been found to inhibit the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines. In Parkinson's disease, MPTP is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively targets dopaminergic neurons in the substantia nigra and induces cell death by inhibiting complex I of the mitochondrial respiratory chain.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, MPTP has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In inflammation, MPTP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In Parkinson's disease, MPTP has been found to induce selective degeneration of dopaminergic neurons in the substantia nigra and cause Parkinson's disease-like symptoms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models, its potential as an anticancer and anti-inflammatory agent, and its unique heterocyclic structure. However, MPTP also has some limitations, such as its toxicity and the need for specialized equipment and expertise to handle and synthesize it.
Direcciones Futuras
There are several future directions for MPTP research, including its potential as a therapeutic agent for cancer, inflammation, and neurological disorders, its use as a tool to study Parkinson's disease, and its potential as a scaffold for the design of new heterocyclic compounds. Further research is needed to fully understand the mechanism of action of MPTP and its potential therapeutic applications.
Métodos De Síntesis
MPTP can be synthesized through a reaction between 2-methoxyaniline and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate and sodium nitrite to form the triazole ring. The final step involves cyclization with formic acid to produce MPTP.
Aplicaciones Científicas De Investigación
MPTP has been widely studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, MPTP has shown promising results as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In inflammation research, MPTP has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, MPTP has been extensively studied for its ability to induce Parkinson's disease-like symptoms in animal models, which has led to the discovery of new treatments for Parkinson's disease.
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-10-5-3-2-4-8(10)9-6-11(17)16-12(15-9)13-7-14-16/h2-7H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYZEJQSPHIACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)N3C(=N2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5369789.png)


![dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5369815.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5369822.png)
![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)
![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)
![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)
![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)
![3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5369862.png)

![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5369879.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5369886.png)